molecular formula C12H14FNO B2784351 1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide CAS No. 2093726-97-5

1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide

Cat. No.: B2784351
CAS No.: 2093726-97-5
M. Wt: 207.248
InChI Key: KIJYNTMPXZUXEI-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a cyclopropane ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide typically involves the following steps:

  • Preparation of 2-Fluorobenzyl Chloride: This intermediate is prepared by reacting 2-fluorobenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

  • Cyclopropanation Reaction: The 2-fluorobenzyl chloride is then reacted with cyclopropane carboxamide in the presence of a strong base, such as sodium hydride (NaH), to form the desired compound.

  • Methylation: Finally, the cyclopropane carboxamide derivative is methylated using methyl iodide (CH₃I) to introduce the N-methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carboxamide group to an amine.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂) can be employed.

  • Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-carboxylic acid.

  • Reduction: 1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the cyclopropane ring provides structural rigidity, contributing to its biological activity.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:

  • 1-(2-Fluorophenyl)piperazine: This compound differs in its structure, containing a piperazine ring instead of a cyclopropane ring.

  • 1-(2-Fluorophenyl)ethanamine: This compound has an ethylamine group instead of the cyclopropane carboxamide group.

Uniqueness: The uniqueness of this compound lies in its combination of the fluorophenyl group and the cyclopropane ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-14-11(15)12(6-7-12)8-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJYNTMPXZUXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093726-97-5
Record name 1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide
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